![molecular formula C11H13BrN2O2 B14626460 Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate CAS No. 58670-19-2](/img/structure/B14626460.png)
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen atom bonded to another nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl bromoacetate with 4-methylphenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone product. The general reaction scheme is as follows:
Reaction of Ethyl Bromoacetate with 4-Methylphenylhydrazine:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The hydrazone moiety can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cyclization Reactions: Cyclization can be induced using bases like sodium ethoxide or acids like hydrochloric acid.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of corresponding oxides or ketones.
Reduction Products: Reduction typically yields the corresponding amines or hydrazines.
Cyclization Products: Cyclization can result in the formation of nitrogen-containing heterocycles, such as pyrazoles or indazoles.
Aplicaciones Científicas De Investigación
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromo group can also participate in electrophilic reactions, further contributing to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate can be compared with other hydrazone derivatives and bromoacetate compounds:
Similar Compounds: Ethyl 2-bromo-(4-bromophenyl)acetate, Ethyl 2-(4-methylphenyl)hydrazinylideneacetate
Uniqueness: The presence of both the bromo and hydrazone functionalities makes it a versatile compound for various chemical transformations and applications. Its unique structure allows for specific interactions with biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
58670-19-2 |
|---|---|
Fórmula molecular |
C11H13BrN2O2 |
Peso molecular |
285.14 g/mol |
Nombre IUPAC |
ethyl 2-bromo-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3 |
Clave InChI |
ADMCWRCDIXAVEC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


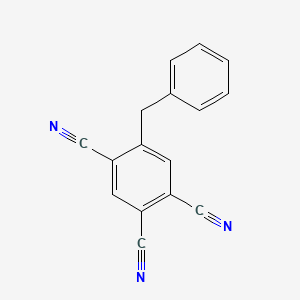
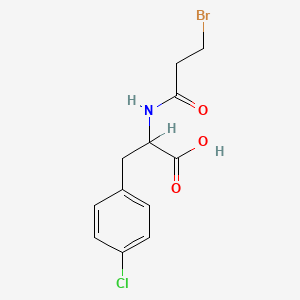
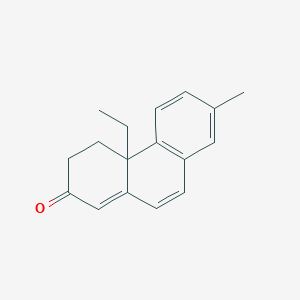
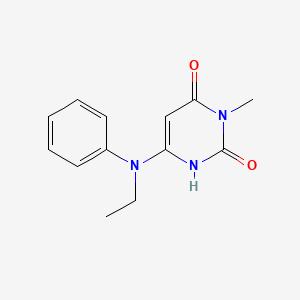
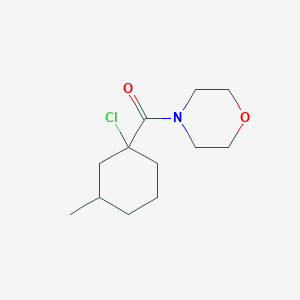
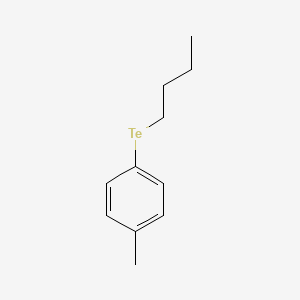
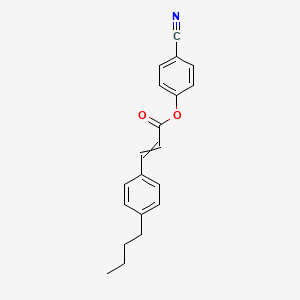
![Methanesulfonamide, 1-[(3,4-dichlorophenyl)sulfonyl]-](/img/structure/B14626422.png)


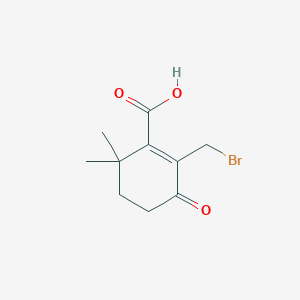


![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
